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Compound of Interest

2-Hydroxy-3-(2-
Compound Name:
methylphenoxy)propanoic acid

Cat. No. B1309567

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2-Hydroxy-3-(2-methylphenoxy)propanoic acid. Due to the limited availability of
published experimental data for this specific compound, this guide leverages spectral
information from structurally analogous molecules to forecast the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document also
outlines detailed, generalized experimental protocols for acquiring such data and presents a
logical workflow for the spectroscopic analysis of this and similar organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 2-Hydroxy-3-
(2-methylphenoxy)propanoic acid. These predictions are based on the analysis of related
compounds, including various phenoxypropanoic acids and other substituted propanoic acid

derivatives.

Table 1: Predicted 'H NMR Spectral Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Carboxylic acid proton
~10-12 Singlet 1H
(-COOH)
) Aromatic proton (Ar-
~7.1-7.3 Multiplet 1H
H)
] Aromatic protons (Ar-
~6.8-7.0 Multiplet 3H
H)
) Methine proton (-
~4.3-4.5 Multiplet 1H
CH(OH)-)
_ Methylene protons (-
~4.1-4.3 Multiplet 2H
0O-CHz2-)
~2.2-2.4 Singlet 3H Methyl protons (-CHs)
~3-5 (broad) Singlet 1H Hydroxyl proton (-OH)

Table 2: Predicted *C NMR Spectral Data

Chemical Shift (6, ppm)

Assignment

~170-175 Carboxylic acid carbon (-COOH)
~155-160 Aromatic carbon (-O-Ar)
~130-135 Aromatic carbon (-C-CHs)
~125-130 Aromatic carbon (CH)

~120-125 Aromatic carbon (CH)

~110-115 Aromatic carbon (CH)

~110-115 Aromatic carbon (CH)

~70-75 Methylene carbon (-O-CHz-)
~68-72 Methine carbon (-CH(OH)-)
~15-20 Methyl carbon (-CHs)
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ble 3: Predicted Infrared (IR) Al :

Wavenumber (cm—?) Intensity Assignment

3500-3300 (broad) Strong O-H stretch (hydroxyl group)
3300-2500 (broad) Strong O-H stretch (carboxylic acid)
3100-3000 Medium C-H stretch (aromatic)
2980-2850 Medium C-H stretch (aliphatic)
1730-1700 Strong C=0 stretch (carboxylic acid)
1600-1450 Medium C=C stretch (aromatic ring)
1250-1200 Strong C-O stretch (aryl ether)
1100-1000 Strong C-0 stretch (alcohol)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Ratio Possible Fragment lon
196 [M]* (Molecular ion)

178 [M - H20]*

151 [M - COOH]*

107 [C7H-O]*

91 [C7H7]*

77 [CeHs]*

45 [COOH]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound such as 2-Hydroxy-3-(2-methylphenoxy)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a suitable deuterated solvent (e.g., CDCls, DMSO-ds, or D20). The choice of solvent will
depend on the solubility of the compound and the desired resolution of exchangeable
protons (e.g., -OH, -COOH).

 Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane
(TMS), to the solution to provide a reference peak at O ppm.

o Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

[¢]

o Place the NMR tube in the spectrometer.

o Acquire *H NMR and 13C NMR spectra using a standard NMR spectrometer (e.g., 400
MHz or 500 MHz).

o For H NMR, typical parameters include a sufficient number of scans to achieve a good
signal-to-noise ratio, a spectral width of approximately 12-15 ppm, and a relaxation delay
of 1-5 seconds.

o For 3C NMR, a proton-decoupled sequence is typically used. A larger number of scans
and a longer relaxation delay may be necessary due to the lower natural abundance and
longer relaxation times of the 13C nucleus.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place a portion of the powder into a pellet press and apply pressure to form a thin,
transparent or translucent pellet.

o Data Acquisition:
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o Place the KBR pellet in the sample holder of an FTIR spectrometer.
o Record the spectrum, typically in the range of 4000-400 cm~1.

o Acquire a background spectrum of the empty sample compartment to subtract any
atmospheric H20 and CO2 absorptions.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the
sample as needed for the specific ionization technique.

« lonization: Introduce the sample into the mass spectrometer. Common ionization techniques
for this type of molecule include Electrospray lonization (ESI) or Electron Impact (El).

e Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio
by a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z ratio.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-
Hydroxy-3-(2-methylphenoxy)propanoic acid.
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Compound Synthesis & Purification

Synthesis of
2-Hydroxy-3-(2-methylphenoxy)propanoic acid
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic
compound.
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Spectroscopic Techniques Derived Structural Information
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Caption: Relationship between spectroscopic techniques and the structural information they
provide.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-3-(2-
methylphenoxy)propanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1309567#spectroscopic-data-nmr-ir-ms-
of-2-hydroxy-3-2-methylphenoxy-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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